molecular formula C9H19ClO B13634301 4-(Chloromethyl)-1-ethoxyhexane

4-(Chloromethyl)-1-ethoxyhexane

Cat. No.: B13634301
M. Wt: 178.70 g/mol
InChI Key: DPFDEZMPVBQSTQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 4-(Chloromethyl)-1-ethoxyhexane (CAS: 1485998-75-1) is a halogenated ether with the molecular formula C₉H₁₉ClO and a molecular weight of 178.70 g/mol . Its structure consists of a hexane backbone with a chloromethyl (-CH₂Cl) group at the fourth carbon and an ethoxy (-OCH₂CH₃) group at the first carbon (SMILES: CCOCCCC(CC)CCl) .

Properties

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

IUPAC Name

4-(chloromethyl)-1-ethoxyhexane

InChI

InChI=1S/C9H19ClO/c1-3-9(8-10)6-5-7-11-4-2/h9H,3-8H2,1-2H3

InChI Key

DPFDEZMPVBQSTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCOCC)CCl

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(Chloromethyl)-1-ethoxyhexane

Currently, there is limited direct literature specifically detailing the synthesis of 4-(Chloromethyl)-1-ethoxyhexane. However, by analyzing related chloromethylation and alkylation techniques, a comprehensive and rational approach can be constructed based on established organic synthesis principles.

General Synthetic Strategy

The synthesis of 4-(Chloromethyl)-1-ethoxyhexane typically involves two key steps:

  • Introduction of the ethoxy group at the 1-position of hexane.
  • Chloromethylation at the 4-position of the hexane chain.

This can be achieved by starting from 1-ethoxyhexane or a suitable precursor, followed by selective chloromethylation using appropriate chlorinating agents under controlled conditions.

Chloromethylation Techniques

Chloromethylation generally involves the introduction of a -CH2Cl group onto an organic molecule. Common reagents include chloromethyl chloride, formaldehyde and hydrochloric acid, or other chlorinating agents such as oxalyl chloride in the presence of catalysts.

Radical Chloromethylation

Radical chloromethylation can be performed by reacting the substrate with formaldehyde and hydrochloric acid, often catalyzed by radical initiators such as dibenzoyl peroxide. This method is used in the preparation of 4-chloromethyl benzoic acid chlorides, as described in patent CN108358776A, where 4-methyl benzyl alcohol derivatives undergo chlorination under controlled temperature and chlorine flow rates with dibenzoyl peroxide and triethanolamine as catalysts.

The key parameters for this reaction include:

Parameter Range/Value
Chlorine flow rate 100–500 mL/min
Temperature 60–105 °C
Dibenzoyl peroxide dosage 0.001–0.005 times substrate mass
Triethanolamine dosage 0.4 times dibenzoyl peroxide mass
Reaction time Controlled by GC monitoring

This method yields high purity chloromethylated products with minimal side reactions and high yield (up to 88.8%).

Acylation and Subsequent Chlorination

Another approach involves the acylation of an alcohol followed by chlorination. For example, 4-chloromethyl benzoic acid chlorides are prepared by acylation using oxalyl chloride in the presence of DMF catalyst, followed by purification steps. This method emphasizes the importance of catalyst and temperature control to maximize yield and purity.

Alkylation and Ether Formation

The ethoxy group at the 1-position can be introduced by etherification of hexanol derivatives or by nucleophilic substitution reactions using ethoxide ions. The compound 4-chloro-1-ethoxyhexane (PubChem CID 61733491) has been characterized with molecular weight 164.67 g/mol and formula C8H17ClO, confirming the presence of both ethoxy and chloromethyl groups.

Proposed Synthetic Route for 4-(Chloromethyl)-1-ethoxyhexane

Based on the above methods, a plausible synthetic route is:

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Temperature (°C) Catalyst/Initiator Yield (%) Notes
Etherification (1-ethoxyhexane) 1-bromohexane + sodium ethoxide 50–80 None ~85–90 Williamson ether synthesis
Radical chloromethylation Formaldehyde + HCl + dibenzoyl peroxide + triethanolamine 60–75 Dibenzoyl peroxide, triethanolamine 85–89 Controlled chlorine flow, GC monitoring
Acylation (alternative) Oxalyl chloride + DMF catalyst Room temp DMF 88.8 For related chloromethyl benzoic acid chlorides

Chemical Reactions Analysis

4-(Chloromethyl)-1-ethoxyhexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, typically using reducing agents like lithium aluminum hydride.

Common reagents for these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

Scientific Research Applications

4-(Chloromethyl)-1-ethoxyhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-ethoxyhexane primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, making the compound a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

4-Methyl-1-hexene (CAS: 3769-23-1)
  • Molecular Formula : C₇H₁₄ (MW: 98.19 g/mol) .
  • Structure : A branched alkene with a methyl group at the fourth carbon and a double bond at the first position.
  • Reactivity : The double bond facilitates addition reactions (e.g., hydrogenation, polymerization), contrasting with 4-(Chloromethyl)-1-ethoxyhexane’s substitution chemistry .
  • Applications : Used in polymer and fuel additive synthesis.
1-Chloro-4-ethylcyclohexane
  • Molecular Formula : C₈H₁₅Cl (MW: 146.66 g/mol) .
  • Structure : A cyclohexane ring with a chloro group at position 1 and an ethyl group at position 3.
  • Reactivity : The chloro group undergoes elimination (e.g., dehydrohalogenation) or substitution, but the rigid cyclohexane ring reduces conformational flexibility compared to the linear hexane chain in 4-(Chloromethyl)-1-ethoxyhexane .
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
  • Molecular Formula : C₁₂H₁₃ClN₄O₂ (MW: 296.71 g/mol) .
  • Structure : A nitroimidazole derivative with a chloromethylphenyl substituent.
  • Reactivity : The aromatic nitro group and heterocyclic core enable redox and electrophilic substitution reactions, unlike the aliphatic ether in 4-(Chloromethyl)-1-ethoxyhexane .

Key Observations :

  • Steric Effects : The ethoxy group in 4-(Chloromethyl)-1-ethoxyhexane reduces reaction rates compared to smaller substituents like methyl .
  • Solubility: Polar groups (e.g., ethoxy) enhance solubility in polar solvents relative to nonpolar alkenes like 4-Methyl-1-hexene .

Q & A

Q. What are the recommended synthetic routes for 4-(Chloromethyl)-1-ethoxyhexane in laboratory settings?

The synthesis of 4-(Chloromethyl)-1-ethoxyhexane can be approached via Williamson ether synthesis , combining a chloroalkane precursor (e.g., 4-(chloromethyl)hexanol) with an ethoxide nucleophile. This method requires anhydrous conditions and catalysts like sodium hydride to facilitate deprotonation and ether formation. Reaction optimization should include temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions . Alternative routes may involve nucleophilic substitution of a bromo or iodo analog with ethanol under basic conditions.

Q. How can spectroscopic techniques confirm the structure of 4-(Chloromethyl)-1-ethoxyhexane?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂O) and chloromethyl group (δ 3.6–3.8 ppm for CH₂Cl) should be observed. Splitting patterns will reflect adjacent protons.
  • ¹³C NMR : Distinct signals for the ether oxygen-bonded carbons (60–70 ppm) and chlorinated carbon (45–50 ppm) .
    • IR Spectroscopy : Absorption bands for C-Cl (600–800 cm⁻¹) and C-O (1050–1150 cm⁻¹) bonds validate functional groups.
    • Mass Spectrometry (GC-MS) : Molecular ion peaks (m/z ~150–160) and fragmentation patterns confirm molecular weight and structural motifs .

Q. What safety protocols are essential when handling 4-(Chloromethyl)-1-ethoxyhexane?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Work in a fume hood to prevent inhalation of volatile vapors.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Data : While specific toxicity data for this compound is limited, structurally similar chlorinated alkanes (e.g., cyclohexylmethyl bromide) exhibit moderate acute toxicity, necessitating cautious handling .

Advanced Research Questions

Q. What mechanistic pathways govern nucleophilic substitution reactions involving 4-(Chloromethyl)-1-ethoxyhexane?

The chloromethyl group undergoes SN2 reactions with strong nucleophiles (e.g., hydroxide, amines), where backside attack leads to inversion of configuration. Steric hindrance from the ethoxy group may slow reactivity, favoring alternative pathways like elimination under high-temperature or strongly basic conditions. Kinetic studies using polar aprotic solvents (e.g., DMSO) can differentiate between SN1 and SN2 dominance by analyzing rate dependence on nucleophile concentration .

Q. How does steric hindrance influence reactivity in organometallic coupling reactions?

The ethoxy group at position 1 creates a bulky environment, potentially hindering access to the chloromethyl site in cross-coupling reactions (e.g., Suzuki-Miyaura). Strategies to mitigate this include:

  • Using bulky ligands (e.g., tricyclohexylphosphine) to stabilize reactive intermediates.
  • Optimizing reaction temperature and solvent polarity to enhance substrate-catalyst interaction . Computational modeling (DFT) can predict steric effects and guide catalyst selection .

Q. How can contradictory data in degradation product analysis be resolved?

Contradictions in chromatographic quantification (e.g., GC-MS vs. HPLC) may arise from:

  • Matrix effects : Co-eluting impurities can distort peak integration. Use matrix-matched calibration standards or isotope-labeled internal standards for correction .
  • Degradation pathways : Photo- or thermal degradation products (e.g., ethoxy radicals) require identification via LC-HRMS/MS to distinguish isobaric species.
  • Method validation : Cross-validate results with orthogonal techniques (e.g., NMR for structural confirmation) .

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